2-Fluoro-4-methylbenzonitrile
Overview
Description
2-Fluoro-4-methylbenzonitrile is a chemical compound with the molecular formula C8H6FN and a molecular weight of 135.14 . It is used in the synthesis of fluorobenzamidrazone thrombin inhibitors .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-methylbenzonitrile is 1S/C8H6FN/c1-6-2-3-7 (5-10)8 (9)4-6/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, and 1 fluorine atom in the molecule. The exact molecular structure can be further analyzed using quantum mechanical calculations .Physical And Chemical Properties Analysis
2-Fluoro-4-methylbenzonitrile is a solid at room temperature . It has a melting point of 52-53°C . The compound is insoluble in water but soluble in chloroform, acetone, and other organic solvents .Scientific Research Applications
Organic Intermediate
2-Fluoro-4-methylbenzonitrile is used as an organic intermediate . Organic intermediates are compounds which are used in various stages of organic synthesis to derive other compounds. They play a crucial role in the production of complex organic molecules.
Pharmaceutical Intermediate
This compound also serves as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). APIs are the substances in drugs that are biologically active.
Chemical Synthesis
2-Fluoro-4-methylbenzonitrile is used in chemical synthesis . In chemical synthesis, it can be used to create a variety of other compounds. Its unique structure allows it to react in specific ways with other substances, making it a valuable tool in the creation of new chemicals.
Preparation of APIs
It is used in the preparation of APIs . APIs are the part of any drug that produces the intended effects. They are produced from multiple reactions involving pharmaceutical intermediates.
Preparation of TADF Emitters
2-Fluoro-4-methylbenzonitrile is used in the preparation of Thermally Activated Delayed Fluorescence (TADF) emitters . TADF emitters are a type of organic light-emitting diodes (OLEDs) that have high efficiency and are used in various display technologies.
Safety and Hazards
2-Fluoro-4-methylbenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGNLBCJPBKXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380934 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzonitrile | |
CAS RN |
85070-67-3 | |
Record name | 2-Fluoro-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-fluoro-4-methylbenzonitrile in the synthesis of 2-fluoro-4-methylbenzoic acid?
A1: 2-Fluoro-4-methylbenzonitrile is a crucial precursor in the synthesis of 2-fluoro-4-methylbenzoic acid []. The process, as described in the research, involves a two-step reaction:
Q2: What are the optimized conditions for the synthesis of 2-fluoro-4-methylbenzonitrile via cyanidation, as reported in the research?
A2: The research outlines the following optimized conditions for the cyanidation step []:
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